![molecular formula C19H17ClN6O2 B2486383 3-(3-chlorophenyl)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)propanamide CAS No. 2034598-51-9](/img/structure/B2486383.png)

3-(3-chlorophenyl)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)propanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

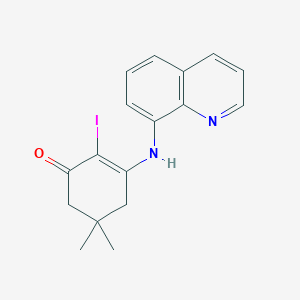

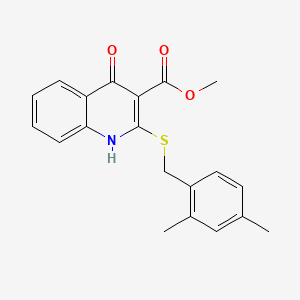

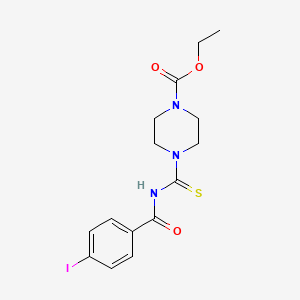

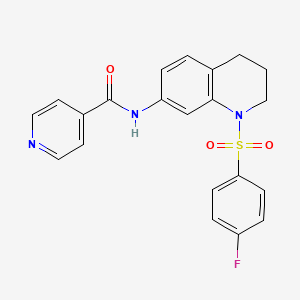

3-(3-chlorophenyl)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)propanamide is a useful research compound. Its molecular formula is C19H17ClN6O2 and its molecular weight is 396.84. The purity is usually 95%.

BenchChem offers high-quality 3-(3-chlorophenyl)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-chlorophenyl)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Antifungal Agent

The compound exhibits antifungal properties, making it valuable for controlling fungal diseases in crops. Specifically, it is effective against rust diseases in cereal crops (such as wheat, barley, and oats) and powdery mildew in various plants. Its mode of action involves inhibiting the biosynthesis of ergosterol, a crucial component of fungal cell membranes .

Seed Treatment for Crop Protection

3-(3-chlorophenyl)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)propanamide: is commonly used as a seed treatment agent. When applied to seeds, it can eliminate pathogens present on the seed surface and also translocate within the plant, providing systemic protection against internal infections. It is effective against a wide range of fungal pathogens, including those causing seedling blights and root rots .

Foliar Spray for Disease Control

In addition to seed treatment, the compound can be used as a foliar spray. When applied to leaves, it targets fungal pathogens on the leaf surface and can also move systemically within the plant to combat internal infections. It is particularly useful against stem and leaf diseases, such as rusts and powdery mildew .

Broad-Spectrum Activity

3-(3-chlorophenyl)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)propanamide: belongs to the triazole class of fungicides. Its mechanism of action involves inhibiting the demethylation of ergosterol, which disrupts fungal cell membrane integrity. Due to its broad-spectrum activity, it is effective against various fungal pathogens, including those causing diseases in wheat, rice, peanuts, vegetables, bananas, apples, pears, and maize .

Anticancer Potential

While the primary focus has been on its agricultural applications, recent studies have explored the compound’s potential as an anticancer agent. Some derivatives of [1,2,4]triazolo[4,3-a]quinoxaline (a related structure) have demonstrated DNA intercalation activities against cancer cells. Further research is needed to fully explore this aspect .

Synthetic Chemistry and Derivatives

Researchers have investigated various synthetic routes to prepare 3-(3-chlorophenyl)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)propanamide . These methods often start with chloroacetaldehyde and involve aldehyde-ketone condensation, catalytic hydrogenation, epoxidation reactions, and addition reactions. The synthesis of derivatives with modified structures may lead to improved properties or novel applications .

Mecanismo De Acción

Target of action

The compound contains a 1,2,4-triazolo[4,3-a]pyridine moiety, which is a structural feature found in various bioactive compounds. These compounds are often associated with DNA intercalation activities .

Mode of action

DNA intercalators can interact with DNA by inserting themselves between the base pairs of the DNA helix, which can disrupt the DNA’s normal functioning and lead to cell death . This is often exploited in the design of anticancer drugs .

Biochemical pathways

The exact biochemical pathways affected by this compound would depend on its specific targets. If it acts as a DNA intercalator, it could affect DNA replication and transcription processes, leading to cell cycle arrest and apoptosis .

Result of action

If the compound acts as a DNA intercalator, its action could result in the disruption of normal cellular processes, leading to cell death. This could potentially be exploited for therapeutic purposes, such as in the treatment of cancer .

Propiedades

IUPAC Name |

3-(3-chlorophenyl)-N-[[7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClN6O2/c1-12-22-19(28-25-12)14-7-8-26-16(10-14)23-24-17(26)11-21-18(27)6-5-13-3-2-4-15(20)9-13/h2-4,7-10H,5-6,11H2,1H3,(H,21,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYXOOVWLXJQHEB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2=CC3=NN=C(N3C=C2)CNC(=O)CCC4=CC(=CC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17ClN6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-chlorophenyl)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)propanamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2,4-dimethoxyphenyl)-6-methoxy-4-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinoline](/img/structure/B2486306.png)

![2-((3-allyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2486308.png)

![N-(4-butylphenyl)-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2486309.png)

![N-(2-methoxyphenyl)-5-methyl-7-(3-phenoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2486311.png)

![N-[1-[(diethylamino)carbonyl]-2-(2-pyrimidinylamino)vinyl]benzenecarboxamide](/img/structure/B2486313.png)

![(7-{[(3-Fluorophenyl)methyl]sulfanyl}-14-methyl-5-phenyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2486315.png)

![N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2486317.png)

![6-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyridine-3-carbonitrile](/img/structure/B2486320.png)